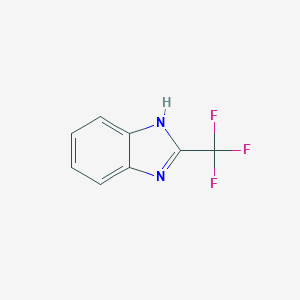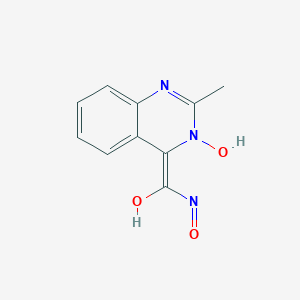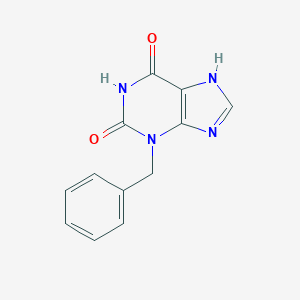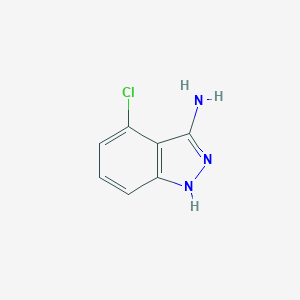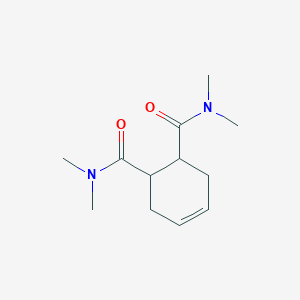
N~1~,N~1~,N~2~,N~2~-tetramethyl-4-cyclohexene-1,2-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~1~,N~2~,N~2~-tetramethyl-4-cyclohexene-1,2-dicarboxamide, also known as TMC-1, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. TMC-1 is a cyclic amide that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have also been studied extensively.
Mecanismo De Acción
The mechanism of action of N~1~,N~1~,N~2~,N~2~-tetramethyl-4-cyclohexene-1,2-dicarboxamide is not fully understood, but it is believed to act as a chelating agent, forming complexes with metal ions and other molecules. N~1~,N~1~,N~2~,N~2~-tetramethyl-4-cyclohexene-1,2-dicarboxamide has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Efectos Bioquímicos Y Fisiológicos
N~1~,N~1~,N~2~,N~2~-tetramethyl-4-cyclohexene-1,2-dicarboxamide has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. N~1~,N~1~,N~2~,N~2~-tetramethyl-4-cyclohexene-1,2-dicarboxamide has also been shown to inhibit the growth of cancer cells and reduce the formation of amyloid beta plaques, which are associated with Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N~1~,N~1~,N~2~,N~2~-tetramethyl-4-cyclohexene-1,2-dicarboxamide in laboratory experiments is its stability, which allows for reproducible results. N~1~,N~1~,N~2~,N~2~-tetramethyl-4-cyclohexene-1,2-dicarboxamide is also easily synthesized and readily available. However, one limitation is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of N~1~,N~1~,N~2~,N~2~-tetramethyl-4-cyclohexene-1,2-dicarboxamide. One direction is the development of N~1~,N~1~,N~2~,N~2~-tetramethyl-4-cyclohexene-1,2-dicarboxamide-based metal-organic frameworks with improved gas storage and separation properties. Another direction is the synthesis of N~1~,N~1~,N~2~,N~2~-tetramethyl-4-cyclohexene-1,2-dicarboxamide derivatives with enhanced solubility and bioactivity. Additionally, further studies are needed to fully understand the mechanism of action of N~1~,N~1~,N~2~,N~2~-tetramethyl-4-cyclohexene-1,2-dicarboxamide and its potential applications in the treatment of various diseases.
Métodos De Síntesis
N~1~,N~1~,N~2~,N~2~-tetramethyl-4-cyclohexene-1,2-dicarboxamide can be synthesized using different methods, including the reaction of 4-cyclohexene-1,2-dicarboxylic acid with N,N,N',N'-tetramethylurea in the presence of a dehydrating agent such as thionyl chloride. Another method involves the reaction of 4-cyclohexene-1,2-dicarboxylic acid with N,N,N',N'-tetramethylurea and carbonyldiimidazole in a solvent such as dichloromethane. The yield of N~1~,N~1~,N~2~,N~2~-tetramethyl-4-cyclohexene-1,2-dicarboxamide using these methods is around 50-70%.
Aplicaciones Científicas De Investigación
N~1~,N~1~,N~2~,N~2~-tetramethyl-4-cyclohexene-1,2-dicarboxamide has shown potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, N~1~,N~1~,N~2~,N~2~-tetramethyl-4-cyclohexene-1,2-dicarboxamide has been studied as a potential drug candidate for the treatment of cancer and Alzheimer's disease. In materials science, N~1~,N~1~,N~2~,N~2~-tetramethyl-4-cyclohexene-1,2-dicarboxamide has been used as a building block for the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage and separation. In catalysis, N~1~,N~1~,N~2~,N~2~-tetramethyl-4-cyclohexene-1,2-dicarboxamide has been used as a ligand for the synthesis of transition metal complexes with potential applications in asymmetric catalysis.
Propiedades
Número CAS |
39214-27-2 |
|---|---|
Nombre del producto |
N~1~,N~1~,N~2~,N~2~-tetramethyl-4-cyclohexene-1,2-dicarboxamide |
Fórmula molecular |
C12H20N2O2 |
Peso molecular |
224.3 g/mol |
Nombre IUPAC |
1-N,1-N,2-N,2-N-tetramethylcyclohex-4-ene-1,2-dicarboxamide |
InChI |
InChI=1S/C12H20N2O2/c1-13(2)11(15)9-7-5-6-8-10(9)12(16)14(3)4/h5-6,9-10H,7-8H2,1-4H3 |
Clave InChI |
KZQJFRFIKAVJBF-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1CC=CCC1C(=O)N(C)C |
SMILES canónico |
CN(C)C(=O)C1CC=CCC1C(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



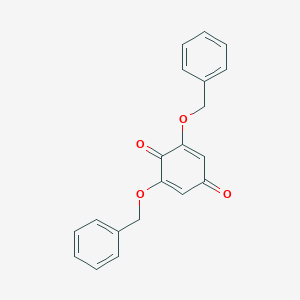
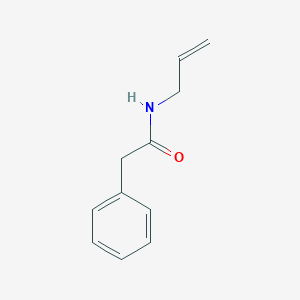
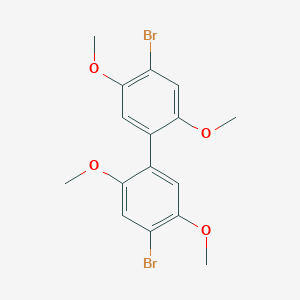
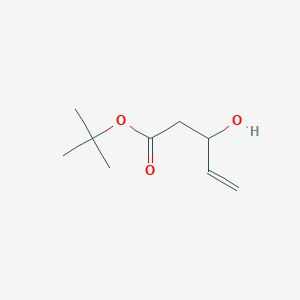
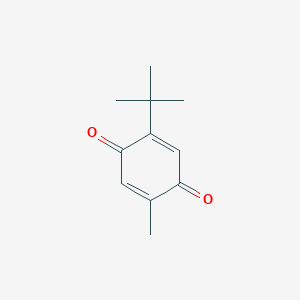
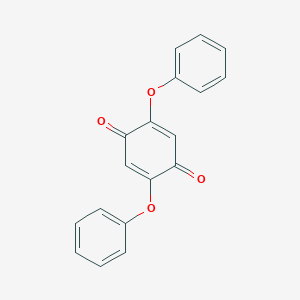
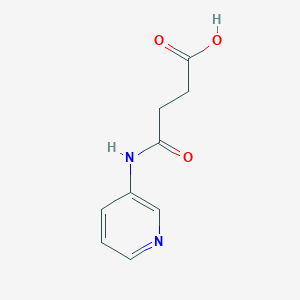
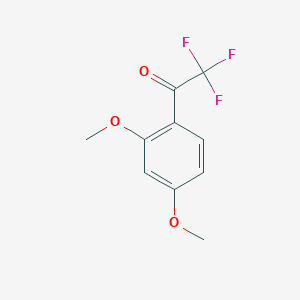
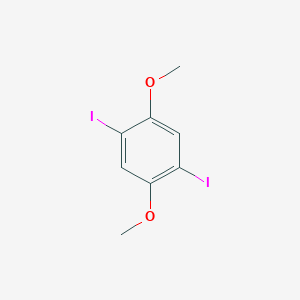
![3-[1-(1H-indol-3-yl)-1-pyridin-3-ylethyl]-1H-indole](/img/structure/B189240.png)
